(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol
CAS No.: 109527-43-7
Cat. No.: VC20758134
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109527-43-7 |
|---|---|
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1 |
| Standard InChI Key | CTYOSJAXQPHWCK-ZIAGYGMSSA-N |
| Isomeric SMILES | CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2 |
| SMILES | CC(C)(C1CCCCC1O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C1CCCCC1O)C2=CC=CC=C2 |
Introduction
(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is a chiral organic compound with a specific stereochemistry. It belongs to the class of cyclohexanols, which are widely used in organic synthesis and as chiral auxiliaries. This compound is characterized by its trans configuration and the presence of a phenylethyl group attached to the cyclohexane ring.
Synthesis and Resolution
The synthesis of (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol typically involves the resolution of racemic mixtures. This can be achieved through various methods, including enzymatic resolution or chemical synthesis followed by separation of enantiomers. For example, the synthesis and resolution of racemic trans-2-(1-methyl-1-phenylethyl)cyclohexanol have been reported, involving multiple steps to obtain the desired enantiomers .
Applications
Chiral compounds like (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol are valuable in organic chemistry for their ability to act as chiral auxiliaries. These compounds can influence the stereochemical outcome of reactions, making them crucial in the synthesis of complex molecules with specific stereochemistry.
Research Findings
Research on chiral cyclohexanols often focuses on their use in asymmetric synthesis. For instance, trans-2-Phenyl-1-cyclohexanol, a related compound, has been used in enantioselective syntheses, demonstrating the potential of such compounds in creating complex molecules with high stereochemical purity .
Availability and Handling
(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is available from chemical suppliers for laboratory use. It is essential to handle this compound with appropriate safety precautions, as with any chemical substance, and to follow guidelines for storage and disposal .
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